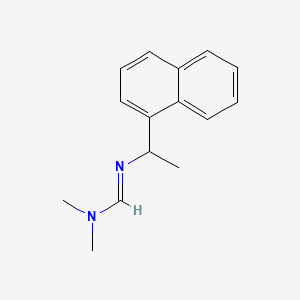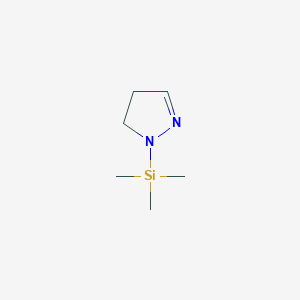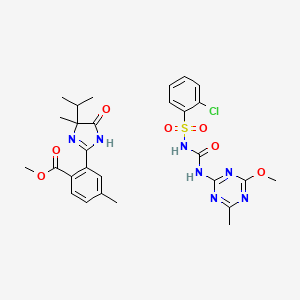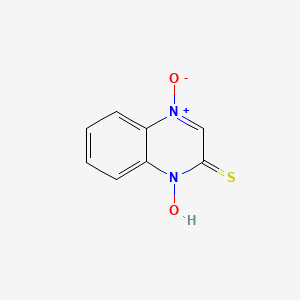
N-(2-Hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethyl-2-propen-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethyl-2-propen-1-aminium bromide: is a chemical compound with the molecular formula C22H25BrNO2. It is known for its unique structure, which includes a naphthalene ring, a hydroxy group, and a dimethylaminium group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethyl-2-propen-1-aminium bromide typically involves the reaction of 2-naphthol with epichlorohydrin to form 2-(2-naphthyloxy)propan-1-ol. This intermediate is then reacted with N,N-dimethylpropen-1-amine in the presence of a brominating agent to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium chloride (KCl) in polar solvents.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of the corresponding halide derivative.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-(2-Hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethyl-2-propen-1-aminium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the naphthalenyloxy moiety play crucial roles in binding to these targets, leading to modulation of their activity. This compound can influence various biochemical pathways, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
- N-Butyl-N-[2-hydroxy-3-(2-naphthyloxy)propyl]-N-methyl-1-butanaminium iodide
- Benzenemethanaminium,2-bromo-N-[2-hydroxy-3-(2-naphthalenyloxy)propyl]-N,N-dimethyl-, bromide
Comparison:
- N-Butyl-N-[2-hydroxy-3-(2-naphthyloxy)propyl]-N-methyl-1-butanaminium iodide has a butyl group instead of a propenyl group, which affects its reactivity and applications.
- Benzenemethanaminium,2-bromo-N-[2-hydroxy-3-(2-naphthalenyloxy)propyl]-N,N-dimethyl-, bromide is structurally similar but may have different physical and chemical properties due to the presence of a benzene ring .
Conclusion
N-(2-Hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethyl-2-propen-1-aminium bromide is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and industrial purposes.
Eigenschaften
CAS-Nummer |
105996-43-8 |
|---|---|
Molekularformel |
C18H24BrNO2 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
(2-hydroxy-3-naphthalen-2-yloxypropyl)-dimethyl-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C18H24NO2.BrH/c1-4-11-19(2,3)13-17(20)14-21-18-10-9-15-7-5-6-8-16(15)12-18;/h4-10,12,17,20H,1,11,13-14H2,2-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PBEZIXSAYYZZNZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CC=C)CC(COC1=CC2=CC=CC=C2C=C1)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)

![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)




![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)



